Clinopodiside B
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Overview
Description
Clinopodiside B is a type of triterpenoid saponin . It is one of the compounds isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze . This plant species belongs to the genus Clinopodium of the Lamiaceae family and is a traditional medicinal plant widely distributed in tropical and subtropical regions of Southeast Asia .
Synthesis Analysis
Clinopodiside B is isolated from the aerial parts of Clinopodium chinense . The structures of the new compounds were determined based on extensive spectral analyses, including 1D (1H and 13C) and 2D NMR experiments (COSY, NOESY, HSQC, 2D TOCSY, HSQC-TOCSY and HMBC), HR-ESI-MS and chemical methods .Scientific Research Applications
Antitumor Properties
Clinopodiside B, along with related compounds, has shown promising results in the field of cancer research. A study by Zhou et al. (2022) revealed that clinopodiside A, a closely related compound, exhibits significant anti-cancer effects. It induces cytotoxicity through autophagy mediated by BLK and RasGRP2 signaling in bladder cancer cells. This research suggests the potential of clinopodiside B in similar pathways (Zhou et al., 2022).
Cardiovascular Protection
Hu et al. (2017) identified compounds, including clinopodiside VI, which demonstrated cardioprotective activity. This suggests that clinopodiside B could have similar protective effects on the cardiovascular system (Hu et al., 2017).
Anti-Inflammatory Effects
Research by Burk et al. (2009) on Clinopodium vulgare, which is likely to contain similar compounds including clinopodiside B, demonstrated anti-inflammatory properties. This suggests the potential for clinopodiside B in treating inflammatory conditions (Burk et al., 2009).
Pharmacokinetics and Quality Control
Studies have been conducted on the extraction and determination of clinopodiside content, indicating the importance of understanding the pharmacokinetics and quality control of clinopodiside B for medicinal use. For instance, Li-xia (2007) explored methods for extracting and determining clinopodiside, essential for quality control and effective application in therapeutics (Li-xia, 2007).
Transcriptome Analysis for Biosynthesis Pathways
Shan et al. (2020) performed transcriptome analysis on Clinopodium gracile, which may contain clinopodiside B, to understand the biosynthesis of triterpenoid saponins. This kind of research is crucial for comprehending the biosynthesis pathways of compounds like clinopodiside B (Shan et al., 2020).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,9R,10S,13S,14R,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O23/c1-23-32(60)42(76-46-40(68)37(65)41(26(20-57)73-46)75-44-38(66)35(63)33(61)24(18-55)71-44)43(77-45-39(67)36(64)34(62)25(19-56)72-45)47(70-23)74-31-10-11-49(4)27(50(31,5)21-58)8-12-51(6)28(49)9-13-54-29-16-48(2,3)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h9,13,23-47,55-68H,8,10-12,14-22H2,1-7H3/t23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,49+,50+,51-,52+,53?,54?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGFJRKJEPQTRB-VQCUNJLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Songarosaponin D | |
CAS RN |
155762-41-7 |
Source
|
Record name | Songarosaponin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155762417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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